![molecular formula C7H9ClN2O4 B1662421 Trimidox (hydrochloride) CAS No. 95933-75-8](/img/structure/B1662421.png)
Trimidox (hydrochloride)
Overview
Description
Trimidox is a clear, yellow aqueous solution for parenteral administration . The active ingredients of Trimidox are a combination of trimethoprim and sulfadoxine which has been established in a ratio of 1:5 . It is a solution containing 4% W/V trimethoprim and 20% W/V sulfadoxine in an organic solvent . Each mL contains 40 mg of trimethoprim and 200 mg of sulfadoxine . Trimidox is a ribonucleotide reductase inhibitor with antileukemic activities . It inhibits the growth of human promyelocytic leukemia HL-60 cells .
Synthesis Analysis
While specific synthesis details for Trimidox (hydrochloride) were not found, it’s worth noting that imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are widely utilized as organocatalysts to synthesize various natural and synthetic organic compounds .
Molecular Structure Analysis
The molecular formula of Trimidox (hydrochloride) is C7H9ClN2O4 . Its molecular weight is 220.61 .
Chemical Reactions Analysis
Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor . It inhibits the growth of human promyelocytic leukemia HL-60 cells .
Physical And Chemical Properties Analysis
The molecular weight of Trimidox (hydrochloride) is 184.15 g/mol . It has a molecular formula of C7H8N2O4 .
Scientific Research Applications
Cancer Chemotherapy
Trimidox acts as a chemotherapy agent by inhibiting ribonucleotide reductase, reducing levels of dGTP and dCTP in cancer cells, which induces apoptosis via activation of caspases without altering the cell cycle distribution .
Ribonucleotide Reductase Inhibition
As a specific ribonucleotide reductase inhibitor, Trimidox can be used to study the role of this enzyme in DNA synthesis and its link to cell proliferation and malignant transformation .
Apoptosis Induction
By reducing nucleotide levels in cells, Trimidox can induce programmed cell death, providing a pathway to study apoptosis mechanisms and their implications in cancer treatment .
Cell Cycle Analysis
Although Trimidox induces apoptosis without altering the cell cycle distribution, its impact on the cell cycle can be studied to understand how ribonucleotide reductase activity affects cell cycle progression .
Malignant Transformation Studies
The role of ribonucleotide reductase in malignant transformation can be explored using Trimidox, offering insights into how inhibition of this enzyme may prevent or reverse malignancy .
Enzyme Activity Modulation
Trimidox serves as a tool to modulate ribonucleotide reductase activity in various cell types, aiding in the understanding of this enzyme’s function in different biological contexts .
properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNXSNOQYLIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimidox (hydrochloride) | |
CAS RN |
95933-75-8 | |
Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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